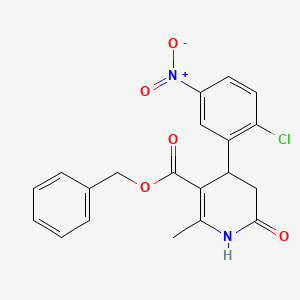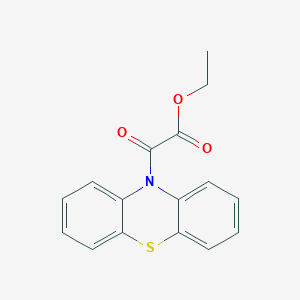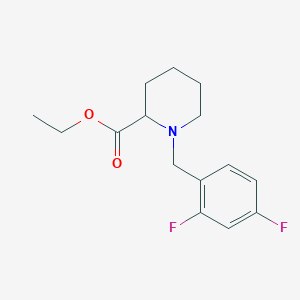![molecular formula C23H29N3O3S B5086921 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5086921.png)
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and molecular biology.
作用機序
The mechanism of action of 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is not fully understood. However, it has been shown to interact with various biological targets, including neurotransmitter receptors and enzymes. It has been suggested that the compound may act as a partial agonist or antagonist of these targets, modulating their activity and leading to the observed effects.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling. In vivo studies have demonstrated its potential as a cognitive enhancer and antipsychotic agent.
実験室実験の利点と制限
The advantages of using 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine in lab experiments include its relatively simple synthesis method, high purity, and potential applications in various fields. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. These include:
1. Further investigation of its mechanism of action to better understand its biological targets and potential applications.
2. Development of more potent and selective derivatives of the compound for use as drug candidates.
3. Investigation of its potential as a tool for studying protein-protein interactions and protein-ligand interactions.
4. Development of new synthetic methods for the compound to improve its yield and purity.
5. Investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
Conclusion:
In conclusion, 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, and it has been extensively studied for its potential as a drug candidate, cognitive enhancer, and molecular tool. Further investigation of its mechanism of action and potential applications is needed to fully understand its biological effects and potential as a therapeutic agent.
合成法
The synthesis method of 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine involves the reaction of piperazine with 4-(1-piperidinylmethyl)benzoyl chloride, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
科学的研究の応用
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuropharmacology, it has been shown to modulate the activity of neurotransmitter receptors, including dopamine and serotonin receptors. In molecular biology, it has been used as a tool to study protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(21-11-9-20(10-12-21)19-24-13-5-2-6-14-24)25-15-17-26(18-16-25)30(28,29)22-7-3-1-4-8-22/h1,3-4,7-12H,2,5-6,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPIEGHCLNMQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5086840.png)

![diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)

![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)

![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5086911.png)
![methyl N-[(2,4,6-triisopropylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B5086914.png)
![2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5086930.png)
![methyl 6-methyl-2-[(2-thienylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086931.png)